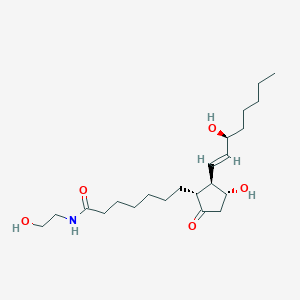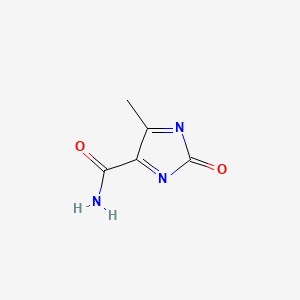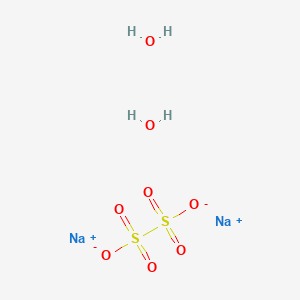
Angelic Anhydride
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'anhydride angélique peut être synthétisé par réaction de l'acide angélique avec du N,N'-dicyclohexylcarbodiimide dans le dichlorométhane à température ambiante . Une autre méthode courante implique la réaction de substitution d'acyle nucléophile d'un chlorure d'acide avec un acide carboxylique ou un anion carboxylate .
Méthodes de production industrielle : Dans les milieux industriels, la production d'anhydride angélique implique souvent des techniques de chimie en flux continu, qui permettent des protocoles de synthèse évolutifs et robustes . Ces méthodes sont avantageuses pour produire de grandes quantités du composé efficacement et avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions : L'anhydride angélique subit plusieurs types de réactions chimiques, notamment :
Hydrolyse : Réagit avec l'eau pour former des acides carboxyliques.
Alcoolysis : Réagit avec les alcools pour former des esters.
Aminolysis : Réagit avec les amines pour former des amides.
Réactifs et conditions courants :
Hydrolyse : Implique généralement de l'eau et un catalyseur basique ou acide.
Alcoolysis : Utilise des alcools en présence d'une base comme la pyridine.
Aminolysis : Implique des amines et nécessite souvent un solvant comme la pyridine.
Principaux produits :
Hydrolyse : Produit des acides carboxyliques.
Alcoolysis : Forme des esters.
Aminolysis : Entraîne la formation d'amides.
4. Applications de recherche scientifique
L'anhydride angélique est utilisé dans diverses applications de recherche scientifique, notamment :
Synthèse organique : En tant que réactif dans la synthèse de molécules bioactives et d'ingrédients pharmaceutiques actifs (API).
Recherche chimique : Utilisé comme intermédiaire dans la synthèse de composés organiques complexes.
Applications industrielles : Employé dans la production de parfums et d'arômes en raison de sa réactivité et de sa capacité à former des esters.
5. Mécanisme d'action
Le mécanisme d'action de l'anhydride angélique implique des réactions de substitution d'acyle nucléophile. Le carbone carbonyle du composé est fortement électrophile, ce qui le rend sensible aux attaques nucléophiles. Cela conduit à la formation d'un intermédiaire tétraédrique, suivi de l'élimination d'un groupe partant, ce qui entraîne la formation de divers produits tels que des esters, des amides ou des acides carboxyliques .
Composés similaires :
Acide tiglique (CAS#80-59-1) : Structure similaire mais diffère par la position de la double liaison.
Acide angélique (CAS#565-63-9) : L'acide parent de l'anhydride angélique.
Anhydride succinique (CAS#108-30-5) : Un autre anhydride avec une réactivité et des applications différentes.
Unicité : L'anhydride angélique est unique en raison de ses schémas de réactivité spécifiques et de sa capacité à former une variété de produits par des réactions de substitution d'acyle nucléophile. Sa structure permet des réactions sélectives, ce qui en fait un réactif précieux dans la synthèse organique et les applications industrielles .
Applications De Recherche Scientifique
Angelic anhydride is used in various scientific research applications, including:
Organic Synthesis: As a reagent in the synthesis of bioactive molecules and active pharmaceutical ingredients (APIs).
Chemical Research: Utilized as an intermediate in the synthesis of complex organic compounds.
Industrial Applications: Employed in the production of fragrances and flavorings due to its reactivity and ability to form esters.
Mécanisme D'action
The mechanism of action of angelic anhydride involves nucleophilic acyl substitution reactions. The compound’s carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, followed by the elimination of a leaving group, resulting in the formation of various products such as esters, amides, or carboxylic acids .
Comparaison Avec Des Composés Similaires
Tiglic Acid (CAS#80-59-1): Similar structure but differs in the position of the double bond.
Angelic Acid (CAS#565-63-9): The parent acid of angelic anhydride.
Succinic Anhydride (CAS#108-30-5): Another anhydride with different reactivity and applications.
Uniqueness: this compound is unique due to its specific reactivity patterns and its ability to form a variety of products through nucleophilic acyl substitution reactions. Its structure allows for selective reactions, making it a valuable reagent in organic synthesis and industrial applications .
Propriétés
IUPAC Name |
[(Z)-2-methylbut-2-enoyl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-5-7(3)9(11)13-10(12)8(4)6-2/h5-6H,1-4H3/b7-5-,8-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHLSLRANKCHLV-SFECMWDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC(=O)C(=CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C(=O)OC(=O)/C(=C\C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94487-74-8 | |
| Record name | Angelic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Angelic anhydride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUP8L9D9RF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![triazanium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo(214C)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B592514.png)



![(1S,3R,6S,7S,8S,11S,12S,15Z,16S)-6-(dimethylamino)-15-ethylidene-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-one](/img/structure/B592521.png)


![magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate](/img/structure/B592525.png)



![1H-3,7-Ethanopyrrolo[2,3-c]pyridine](/img/structure/B592537.png)
